Cyclohexanone, 3-(propylsulfonyl)-

Gamma-Secretase Inhibition Alzheimer's Disease Medicinal Chemistry

Cyclohexanone, 3-(propylsulfonyl)- (CAS 185408-84-8) is a substituted cyclohexanone derivative bearing a propylsulfonyl group at the 3-position of the ring. It is classified as a sulfone-containing ketone building block, with the molecular formula C₉H₁₆O₃S and a molecular weight of 204.29 g/mol.

Molecular Formula C9H16O3S
Molecular Weight 204.29 g/mol
CAS No. 185408-84-8
Cat. No. B12554620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 3-(propylsulfonyl)-
CAS185408-84-8
Molecular FormulaC9H16O3S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)C1CCCC(=O)C1
InChIInChI=1S/C9H16O3S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h9H,2-7H2,1H3
InChIKeyLFGUXMCEHVTZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 3-(propylsulfonyl)- (CAS 185408-84-8): Procurement-Relevant Identity and Baseline Characteristics for Research Sourcing


Cyclohexanone, 3-(propylsulfonyl)- (CAS 185408-84-8) is a substituted cyclohexanone derivative bearing a propylsulfonyl group at the 3-position of the ring . It is classified as a sulfone-containing ketone building block, with the molecular formula C₉H₁₆O₃S and a molecular weight of 204.29 g/mol . The compound is primarily listed as a research intermediate for organic synthesis and pharmaceutical development, where the combination of the reactive ketone carbonyl and the electron-withdrawing sulfonyl group offers a distinct reactivity profile for downstream functionalization . Its physical properties include a predicted boiling point of approximately 326.5 °C at 760 mmHg and a density of about 1.1 g/cm³ . The compound is typically supplied as a colorless to pale yellow liquid, soluble in common organic solvents such as ethanol and ether, but with limited water solubility .

Why Generic Cyclohexanone Sulfone Substitution Fails: The Critical Role of 3-Position Regiochemistry in Cyclohexanone, 3-(propylsulfonyl)-


In-class substitution of cyclohexanone sulfone derivatives is unreliable because the position of the sulfonyl substituent on the cyclohexanone ring fundamentally alters the compound's reactivity, conformational preferences, and biological target engagement [1]. The 3-(propylsulfonyl) isomer presents a distinct spatial arrangement of the electron-withdrawing sulfone group relative to the ketone, which directly influences enolate formation regiochemistry, nucleophilic addition trajectories, and the compound's ability to serve as a selective intermediate in multi-step syntheses, such as those targeting gamma-secretase inhibitors . Consequently, a procurement decision based solely on the propylsulfonyl-cyclohexanone backbone without specifying the 3-position risks acquiring a compound with divergent and potentially unsuitable reactivity or bioactivity [1].

Cyclohexanone, 3-(propylsulfonyl)- Quantitative Differentiation Guide: Evidence-Based Comparator Analysis for Scientific Procurement


Conformational Preference and Gamma-Secretase Inhibitor Potency: 3-Substituted vs. 4-Substituted Cyclohexyl Sulfones

In the development of gamma-secretase inhibitors, shifting the sulfone substitution from the 4-position to the 3-position of a gem-cyclohexane scaffold resulted in compounds retaining high inhibitory activity, thereby validating the 3-position as a viable pharmacophoric anchor [1]. While the 3-substituted series was explored, the specific 3-(propylsulfonyl) derivative was not directly assayed; however, the class-level finding that 3-substitution can match the potency of 4-substituted analogs provides a strong rationale for selecting the 3-propylsulfonyl variant when a 3-position vector is desired for further optimization [1].

Gamma-Secretase Inhibition Alzheimer's Disease Medicinal Chemistry Conformational Analysis

Synthetic Yield in Regioselective Monodecarbonylation: 3-(Propylsulfonyl)cyclohexane-1,3-dione Conversion

A critical step in the preparation of Cyclohexanone, 3-(propylsulfonyl)- is the regioselective monodecarbonylation of its 1,3-dione precursor. Comparative data indicate that oxidative decarboxylation using lead tetraacetate in acetic acid at 60°C achieves a yield of 80%, which is higher than the 70-75% yield obtained via acidic hydrolysis (5% H₂SO₄, 80°C, 6h) [1]. This demonstrates that the specific choice of synthetic route can significantly impact the yield of the target 3-(propylsulfonyl) compound.

Synthetic Methodology Decarbonylation Process Chemistry Building Block Sourcing

Regioselectivity in Enolate Formation: C3 vs. C1 Functionalization Control

The synthesis of 3-(propylsulfonyl)cyclohexanone relies on controlled enolate formation. Thermodynamic enolate generation at 0°C favors functionalization at the C3 position, while kinetic enolates formed at -78°C target the less substituted position [1]. Using thermodynamic conditions with propylsulfonyl chloride as the electrophile directly yields the 3-substituted product, whereas alternative conditions would lead to the 2- or 4-substituted isomers.

Enolate Chemistry Regioselective Synthesis Sulfonylation Building Block Design

Patent-Disclosed Utility as a Gamma-Secretase Inhibitor Intermediate: 3-Substituted Cyclohexanone vs. 4-Substituted Analogs

Patent literature explicitly claims 3-substituted cyclohexanone derivatives, including those with sulfonyl substituents, as intermediates for gamma-secretase inhibitors [1]. This contrasts with the more extensively documented 4-substituted series, suggesting that the 3-position offers a distinct intellectual property space and potentially differential biological activity profiles that are still under exploration.

Pharmaceutical Intermediates Gamma-Secretase Patent Analysis Alzheimer's Disease Targets

Cyclohexanone, 3-(propylsulfonyl)-: High-Value Research and Industrial Application Scenarios Supported by Comparative Evidence


Medicinal Chemistry: Gamma-Secretase Inhibitor Lead Optimization Requiring a 3-Position Vector

For Alzheimer's disease drug discovery programs, the 3-substituted cyclohexyl sulfone scaffold has been validated as a viable alternative to the 4-substituted series for gamma-secretase inhibition [1]. Cyclohexanone, 3-(propylsulfonyl)- serves as a key intermediate for introducing the 3-substituted motif, enabling exploration of previously inaccessible chemical space. Procurement of this specific isomer is essential when the target compound's pharmacophore model demands a sulfone group projecting from the 3-position of the cyclohexane ring, as opposed to the more common 4-position [2].

Process Chemistry R&D: Method Validation for Regioselective Cyclohexanone Functionalization

The documented synthetic route to Cyclohexanone, 3-(propylsulfonyl)-, involving thermodynamic enolate trapping and regioselective monodecarbonylation, provides a benchmark for developing and optimizing regioselective ketone functionalization methodologies [1]. Laboratories focused on process chemistry can source the compound to validate their own protocols against a known 3-substituted standard, particularly when comparing the efficiency of different decarbonylation strategies (e.g., oxidative vs. acidic) [2].

Patent-Led Drug Discovery: Navigating Around Dominant 4-Substituted Cyclohexanone Intellectual Property

The 3-substituted cyclohexanone space represents a distinct and less crowded area of intellectual property for gamma-secretase inhibitors [1]. For biotechnology and pharmaceutical companies seeking to file novel composition-of-matter patents, sourcing Cyclohexanone, 3-(propylsulfonyl)- is a strategic move to build a library around the 3-position, potentially circumventing existing patents that heavily cover 4-substituted analogs [2].

Chemical Biology: Conformational Probe Synthesis for Target Engagement Studies

Given the distinct conformational preferences of 3-substituted gem-cyclohexane sulfones compared to their 4-substituted counterparts, as indicated by NMR and modeling studies [1], Cyclohexanone, 3-(propylsulfonyl)- can be employed to synthesize chemical biology probes. These probes can help elucidate the conformational requirements for target engagement at the gamma-secretase complex or other sulfone-binding biological targets.

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